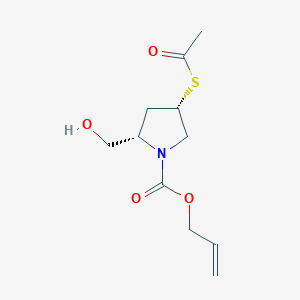

1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 2-propen-1-yl ester, (2S,4S)-

Beschreibung

The compound 1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 2-propen-1-yl ester, (2S,4S)- (hereafter referred to as the "target compound") is a pyrrolidine derivative with distinct stereochemical and functional features:

- Stereochemistry: (2S,4S) configuration, critical for its biological interactions.

- 2-Hydroxymethyl group (-CH₂OH): Contributes to hydrophilicity and hydrogen-bonding capacity. 2-Propen-1-yl ester: A reactive ester moiety that may influence hydrolysis kinetics and bioavailability.

Eigenschaften

IUPAC Name |

prop-2-enyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S/c1-3-4-16-11(15)12-6-10(17-8(2)14)5-9(12)7-13/h3,9-10,13H,1,4-7H2,2H3/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXFEVCYBUTEBV-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CC(N(C1)C(=O)OCC=C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@H]1C[C@H](N(C1)C(=O)OCC=C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 2-propen-1-yl ester, (2S,4S)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

- Chemical Name : 1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 2-propen-1-yl ester, (2S,4S)-

- CAS Number : 148017-42-9

- Molecular Formula : C12H21NO4S

- Molecular Weight : 275.36 g/mol

Structural Characteristics

The compound features a pyrrolidine ring substituted with an acetylthio group and a hydroxymethyl moiety. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. For example, compounds featuring the pyrrolidine structure have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Case Studies

- Antibacterial Study : A study examined the antibacterial effects of various pyrrolidine derivatives against MRSA (Methicillin-resistant Staphylococcus aureus). The results suggested that modifications on the pyrrolidine ring significantly influenced antibacterial potency, highlighting the importance of structural optimization for enhanced activity .

- Anticancer Research : In vitro studies have demonstrated that certain pyrrolidine derivatives can inhibit tumor growth in breast cancer cells by inducing apoptosis through caspase activation pathways. These findings underscore the therapeutic potential of pyrrolidine-based compounds in oncology .

The biological activity of 1-Pyrrolidinecarboxylic acid derivatives often involves interaction with cellular targets such as enzymes or receptors. For instance:

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Signal Transduction Modulation : By affecting signaling pathways, these compounds can alter cellular responses to stress and growth factors.

Research Findings Summary

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Pyrrolidinecarboxylic acid derivatives have been investigated for their potential as pharmaceutical intermediates. Notably, they serve as precursors in the synthesis of various bioactive compounds:

- Antibiotics : The compound is involved in the synthesis of doripenem, a broad-spectrum carbapenem antibiotic. Its structure allows for modifications that enhance antibacterial activity against resistant strains .

- Antiviral Agents : Research indicates that pyrrolidine derivatives exhibit antiviral properties, potentially useful in developing treatments for viral infections.

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its functional groups that allow for further chemical transformations:

- Chiral Synthesis : The (2S,4S)-configuration makes it valuable for asymmetric synthesis processes, which are essential in producing enantiomerically pure compounds.

- Functionalization Reactions : The presence of hydroxymethyl and acetylthio groups enables various functionalization reactions that can lead to the development of new materials or pharmaceuticals.

Case Study 1: Synthesis of Doripenem

In a study focused on the synthesis of doripenem, 1-Pyrrolidinecarboxylic acid derivatives were employed as key intermediates. The specific reaction pathways utilized this compound to introduce necessary functional groups that enhance the antibiotic's efficacy against Gram-negative bacteria. The study highlighted the efficiency of using (2S,4S)-4-(acetylthio)-2-(hydroxymethyl)-1-pyrrolidinecarboxylic acid in achieving high yields of doripenem with minimal side products .

Case Study 2: Antiviral Activity Investigation

Another research project explored the antiviral properties of pyrrolidine derivatives. The study demonstrated that modifications to the acetylthio group significantly impacted the antiviral activity against specific viruses. This finding suggests potential therapeutic applications in treating viral infections .

Vergleich Mit ähnlichen Verbindungen

Functional Group Analysis

- Thiol vs. Acetylthio : The target’s acetylthio group offers improved oxidative stability compared to free thiols (e.g., ’s 4-mercapto analog), which are prone to disulfide formation .

- Stereochemical Impact : The (2S,4S) configuration contrasts with (2R,4R) in , which may lead to divergent binding affinities in chiral environments (e.g., enzyme active sites) .

Physicochemical Properties

- Hydrophilicity : The hydroxymethyl group in the target compound and ’s analog enhances water solubility, whereas tert-butyl () and Fmoc groups () increase lipophilicity .

- Molecular Weight : The target compound (257.30 g/mol) is intermediate in size compared to bulkier analogs like ’s Fmoc derivative (459.52 g/mol), suggesting better membrane permeability .

Q & A

Q. Methodological Answer :

- Chromatography : Purify using silica gel column chromatography with gradients of hexane/ethyl acetate (e.g., 60–90% ethyl acetate) .

- Spectroscopy : Confirm structure via:

Basic: What safety protocols are critical when handling this compound in the lab?

Q. Methodological Answer :

- Hazard Mitigation : Wear nitrile gloves, safety goggles, and work in a fume hood due to potential thiol-related toxicity .

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the acetylthio group and ester hydrolysis .

- Disposal : Follow EPA guidelines for thioesters—neutralize with dilute NaOH before incineration .

Advanced: How can stereochemical inversion at C2 or C4 be minimized during synthetic steps?

Q. Methodological Answer :

- Chiral Auxiliaries : Use tert-butyloxycarbonyl (Boc) or Fmoc groups to lock the pyrrolidine ring conformation, as demonstrated in for analogous hydroxyprolinol derivatives.

- Low-Temperature Reactions : Perform acylations or esterifications at 0–4°C to reduce epimerization .

- Monitoring : Track stereochemistry via circular dichroism (CD) or polarimetry after each step .

Advanced: What are the degradation pathways of this compound under aqueous or oxidative conditions?

Q. Methodological Answer :

- Hydrolysis : The propenyl ester is prone to base-catalyzed hydrolysis. Monitor via HPLC at pH 7.4 (simulated physiological conditions) for ester cleavage .

- Oxidation : The acetylthio group may oxidize to sulfonic acid. Stabilize with antioxidants (e.g., 0.1% BHT) or store under nitrogen .

- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to assess decomposition thresholds (e.g., >100°C likely degrades the ester) .

Advanced: How can computational modeling predict this compound’s reactivity in enzyme-binding studies?

Q. Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cysteine proteases, which bind acetylthio groups). Focus on the (2S,4S) configuration’s spatial compatibility .

- MD Simulations : Run molecular dynamics (GROMACS) to assess stability of the hydroxymethyl group in active sites over 100-ns trajectories .

- QM/MM Studies : Calculate transition states for acetylthio transfer reactions using Gaussian09 at the B3LYP/6-31G* level .

Advanced: How to resolve contradictions in reported synthetic yields for similar pyrrolidine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.